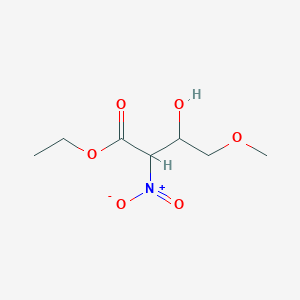
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications . This particular compound is characterized by its unique structure, which includes a methoxy group, a hydroxy group, and a nitro group attached to a butyric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate typically involves the esterification of 4-Methoxy-3-hydroxy-2-nitrobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like sodium methoxide
Major Products Formed
Oxidation: 4-Methoxy-3-oxo-2-nitrobutyric acid ethyl ester
Reduction: 4-Methoxy-3-hydroxy-2-aminobutyric acid ethyl ester
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity . The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-hydroxybutyric acid ethyl ester
- 3-Hydroxy-2-nitrobutyric acid ethyl ester
- 4-Methoxy-2-nitrobutyric acid ethyl ester
Uniqueness
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is unique due to the presence of both a methoxy group and a nitro group on the butyric acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H13NO6 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate |
InChI |
InChI=1S/C7H13NO6/c1-3-14-7(10)6(8(11)12)5(9)4-13-2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
JYFXBZLFXXEYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(COC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(2-Nitrophenyl)sulfonyl]piperazin-2-yl}azetidin-3-ol](/img/structure/B8497991.png)
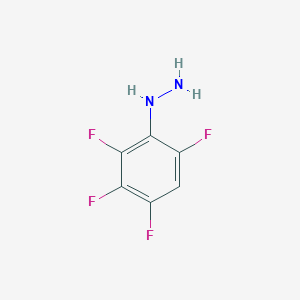

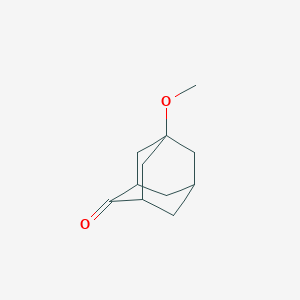
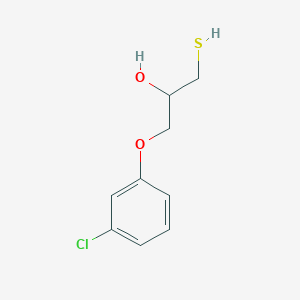
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-,methyl ester](/img/structure/B8498012.png)
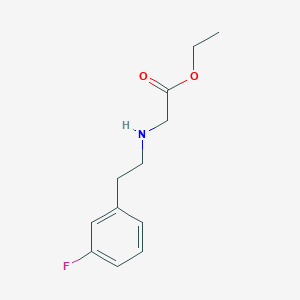
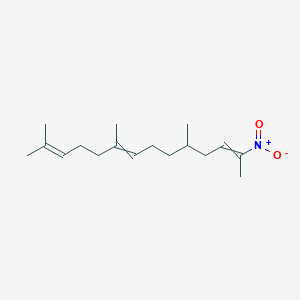
![1h-Indole-1-carboxylic acid,5-[(dimethylamino)methyl]-,1,1-dimethylethyl ester](/img/structure/B8498044.png)
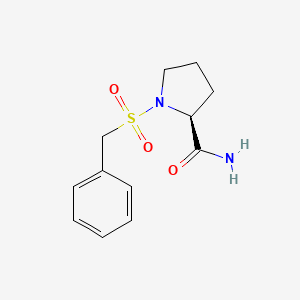
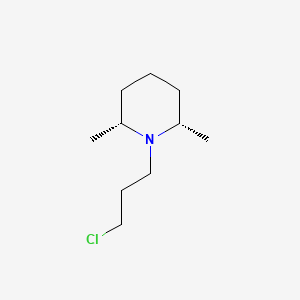
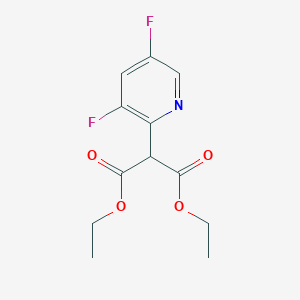
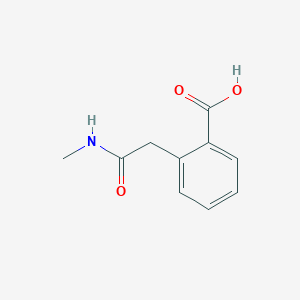
![7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B8498066.png)
